Yadanzioside K

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

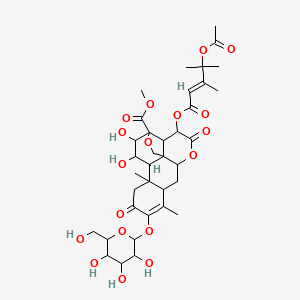

C36H48O18 |

|---|---|

Molecular Weight |

768.8 g/mol |

IUPAC Name |

methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(40)52-26-28-35-12-49-36(28,32(47)48-7)29(45)24(44)27(35)34(6)10-17(39)25(14(2)16(34)9-19(35)51-30(26)46)53-31-23(43)22(42)21(41)18(11-37)50-31/h8,16,18-19,21-24,26-29,31,37,41-45H,9-12H2,1-7H3/b13-8+ |

InChI Key |

YJWLVGXIHBVPPC-MDWZMJQESA-N |

Isomeric SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Yadanzioside K: An In-depth Technical Guide

A Note on the Current State of Research: Extensive investigation into the mechanism of action of Yadanzioside K, a quassinoid glucoside isolated from Brucea javanica (L.) Merr., reveals a significant gap in the publicly available scientific literature. As of December 2025, specific experimental studies detailing its molecular interactions and effects on signaling pathways such as the JAK/STAT pathway have not been identified.

However, the broader family of quassinoids derived from Brucea javanica has been the subject of numerous pharmacological studies, revealing potent anti-inflammatory and anti-cancer properties. This guide will, therefore, focus on the well-documented mechanisms of action of other prominent quassinoids from Brucea javanica, such as Brusatol and Bruceine D. This information provides a valuable framework for understanding the potential biological activities of this compound and for guiding future research.

Anti-Inflammatory and Anti-Cancer Activities of Brucea javanica Quassinoids

Brucea javanica, a well-known herb in traditional Chinese medicine, is recognized for its therapeutic applications in treating intestinal inflammation, diarrhea, malaria, and various cancers.[1][2] Modern pharmacological research has identified quassinoids as the primary bioactive constituents responsible for these effects.[2][3] These tetracyclic triterpenoids have demonstrated significant anti-inflammatory, anti-viral, and cytotoxic activities in numerous studies.[2]

The anti-cancer and anti-inflammatory mechanisms of prominent Brucea javanica quassinoids often involve the modulation of key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Core Signaling Pathways Modulated by Brucea javanica Quassinoids

While direct evidence for this compound is lacking, studies on other quassinoids from Brucea javanica have elucidated their impact on several critical signaling pathways.

The PI3K/Akt/NF-κB Signaling Pathway

A significant body of research points to the inhibition of the PI3K/Akt/NF-κB pathway as a central mechanism for the anti-inflammatory effects of Brucea javanica quassinoids. For instance, Bruceoside B has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting this pathway.

Mechanism of Action:

-

Inhibition of PI3K/Akt Phosphorylation: Quassinoids can suppress the phosphorylation of PI3K and its downstream target, Akt.

-

Suppression of IκB-α Phosphorylation and Degradation: The inhibition of Akt activity prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB.

-

Inhibition of NF-κB Nuclear Translocation: By stabilizing IκB-α, quassinoids prevent the nuclear translocation of the p65 subunit of NF-κB.

-

Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB activity leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as a reduction in nitric oxide (NO) production.

Below is a diagram illustrating the inhibitory effect of Brucea javanica quassinoids on the PI3K/Akt/NF-κB signaling pathway.

Quantitative Data on the Bioactivity of Brucea javanica Quassinoids

The following table summarizes the inhibitory concentrations (IC50) of various quassinoids from Brucea javanica on nitric oxide (NO) production in LPS-activated MH-S macrophages. This data highlights the potent anti-inflammatory activity of these compounds.

| Compound | IC50 (μM) for NO Inhibition |

| Bruceoside B | 0.11 |

| Compound 5 | >50 |

| Compound 6 | 45.56 |

| Compound 7 | 1.23 |

| Compound 8 | 0.45 |

| Compound 9 | 0.33 |

| Compound 17 | 0.21 |

| Compound 18 | 0.15 |

| Compound 19 | 0.28 |

| Compound 23 | 0.18 |

| Data extracted from a study on quassinoids from Brucea javanica and their effects on LPS-induced acute lung injury. |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to evaluate the anti-inflammatory effects of Brucea javanica quassinoids.

Nitric Oxide (NO) Production Assay in LPS-Activated Macrophages

Objective: To determine the inhibitory effect of quassinoids on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: Murine alveolar macrophage cell line (MH-S).

Methodology:

-

Cell Culture: MH-S cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test quassinoids. After 1 hour of pre-incubation, cells are stimulated with LPS (1 μg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor) are included.

-

Nitrite (B80452) Measurement (Griess Assay):

-

After the 24-hour incubation, 50 μL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 μL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite in the samples is determined by comparison with a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

-

Below is a workflow diagram for the Nitric Oxide Production Assay.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the existing research on related quassinoids from Brucea javanica provides a strong foundation for future investigations. The potent anti-inflammatory and anti-cancer activities of these compounds, primarily mediated through the inhibition of pro-inflammatory signaling pathways like PI3K/Akt/NF-κB, suggest that this compound may share similar therapeutic potential.

Future research should focus on isolating sufficient quantities of this compound to conduct comprehensive in vitro and in vivo studies. Key areas of investigation should include:

-

Direct assessment of its inhibitory effects on the JAK/STAT pathway.

-

Evaluation of its impact on other cancer and inflammation-related signaling cascades.

-

Determination of its IC50 values in various cancer cell lines and inflammatory models.

-

Elucidation of its specific molecular targets through techniques such as proteomics and molecular docking.

Such studies are crucial for unlocking the full therapeutic potential of this compound and for the development of novel, targeted therapies for inflammatory diseases and cancer.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Yadanzioside K: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside K, a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery. The document details its molecular architecture, summarizes its physicochemical characteristics, and presents available data on its biological effects, including cytotoxic activity. Experimental methodologies, where available, are described to facilitate further investigation and validation.

Chemical Structure and Identification

This compound is a complex tetracyclic triterpenoid (B12794562) glycoside. Its core structure is based on the picrasane (B1241345) skeleton, characteristic of quassinoids, which is further embellished with a glucose moiety and other functional groups.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate | [1] |

| Molecular Formula | C₃₆H₄₈O₁₈ | [1] |

| Molecular Weight | 768.76 g/mol | [1] |

| CAS Number | 101559-98-2 | [1] |

| Canonical SMILES | CC1=C(C(=O)OCC2(C(C(C3=C(C(=O)C=C(C3=O)C)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)C2)OC(=O)C=C(C)C(C)(C)OC(=O)C)C)C(=O)OC | N/A |

| Synonyms | Picras-3-en-21-oicacid, 15-[[(2E)-4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl]oxy]-13,20-epoxy-3-(b-D-glucopyranosyloxy)-11,12-dihydroxy-2,16-dioxo-, methyl ester, (11b,12a,15b)- (9CI) | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. However, based on its chemical structure and information on related compounds, some properties can be inferred.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Powder | |

| Solubility | Soluble in DMSO | Inferred from related Yadanziosides |

| Melting Point | Not reported |

Biological Activity

This compound has been identified as a constituent of Brucea javanica, a plant with a history of use in traditional medicine for treating conditions such as dysentery, malaria, and cancer. Scientific investigation into the specific bioactivities of this compound is emerging.

Cytotoxic Activity

One of the notable biological activities of this compound is its cytotoxicity against cancer cells. A study has reported its effect on murine leukemia cells.

Table 3: Cytotoxic Activity of this compound

| Cell Line | Assay | IC₅₀ | Reference |

| P-388 Murine Leukemia Cells | Cytotoxicity Assay | 1.6 µg/mL |

This finding suggests that this compound possesses moderate cytotoxic potential and warrants further investigation into its anticancer properties and mechanism of action.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in a single source. However, a general workflow can be constructed based on standard methodologies in natural product chemistry and pharmacology.

Isolation and Purification of this compound

The following diagram illustrates a typical workflow for the isolation of this compound from Brucea javanica seeds.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against P-388 murine leukemia cells was likely determined using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general principle of this assay is outlined below.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Given its classification as a quassinoid, it may share mechanisms with other compounds in this class, which are known to interfere with various cellular processes, including protein synthesis and NF-κB signaling. Further research is required to delineate the specific targets of this compound.

Conclusion and Future Directions

This compound is a structurally complex natural product with demonstrated cytotoxic activity. This guide provides a summary of the current knowledge regarding its chemical structure and biological properties. Significant gaps in the understanding of its physicochemical characteristics, full biological activity profile, and mechanism of action remain. Future research should focus on:

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies to fully assign its proton and carbon signals.

-

Physicochemical Characterization: Determination of properties such as melting point, solubility in various solvents, and stability.

-

Broad Biological Screening: Evaluation of its activity against a wider range of cancer cell lines, as well as its potential anti-inflammatory, antiviral, and antiplasmodial properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand the basis of its bioactivity.

A deeper understanding of this compound will be crucial for assessing its potential as a lead compound for the development of new therapeutic agents.

References

Unraveling the Synthesis of Yadanzioside K: A Deep Dive into its Biosynthetic Pathway

Compound K (CK), a minor ginsenoside, is not naturally abundant in Panax plants but is a key metabolite formed in mammals after the oral consumption of major ginsenosides (B1230088).[1][2] Its notable pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties, have spurred significant research into its production.[2][3] This guide elucidates the intricate biosynthetic routes to Compound K, offering valuable insights for researchers, scientists, and professionals in drug development.

De Novo Biosynthesis via Metabolic Engineering

The complete synthesis of Compound K from simple sugars has been successfully achieved in metabolically engineered yeast, offering a sustainable and scalable production platform.[3] This process involves the heterologous expression of a series of genes encoding the necessary enzymatic machinery. The pathway originates from the native mevalonate (B85504) (MEV) pathway in yeast, which provides the fundamental precursors for terpenoid synthesis.

The key steps in the de novo biosynthesis of Compound K in engineered yeast are:

-

Isoprenoid Precursor Formation: The yeast mevalonate (MEV) pathway produces the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Squalene (B77637) Synthesis: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP, and two molecules of FPP are then condensed to form squalene. This reaction is a critical branching point towards sterol and triterpenoid (B12794562) biosynthesis.

-

Formation of 2,3-Oxidosqualene: Squalene is epoxidized to 2,3-(S)-oxidosqualene by the enzyme squalene epoxidase (SQE), a rate-limiting step in this pathway.

-

Protopanaxadiol (B1677965) (PPD) Synthesis: The triterpene backbone is formed through the cyclization of 2,3-oxidosqualene. Dammarenediol-II synthase catalyzes the formation of dammarenediol-II. Subsequently, a specific cytochrome P450 enzyme, CYP716A47 from Panax ginseng, hydroxylates dammarenediol-II to produce protopanaxadiol (PPD).

-

Glycosylation to Compound K: The final and crucial step is the specific glycosylation of PPD at the C-20S hydroxyl group. This is catalyzed by a UDP-glycosyltransferase (UGT), UGTPg1, also identified from P. ginseng.

Biotransformation from Major Ginsenosides

An alternative and widely explored route to Compound K is the biotransformation of major protopanaxadiol (PPD)-type ginsenosides, which are abundantly extracted from Panax species. This process involves the specific hydrolysis of sugar moieties from the ginsenoside backbone by various enzymes, primarily β-glucosidases.

The primary conversion pathways include:

-

From Ginsenoside Rb1: Rb1 is deglycosylated in a stepwise manner, often through intermediates like Ginsenoside Rd and F2, ultimately yielding Compound K. One documented pathway is Rb1 → GypXVII → GypLXXV → CK.

-

From Ginsenoside Rb2: The conversion of Rb2 to Compound K can proceed through intermediates such as Compound O and Compound Y.

-

From Ginsenoside Rc: Rc can be transformed into Compound K via an intermediate, Mc.

These biotransformation reactions can be carried out using purified enzymes, crude enzyme extracts, or whole-cell catalysts, including various bacteria and fungi. The choice of enzyme or microorganism is critical as it determines the specificity and efficiency of the conversion.

Quantitative Data on Compound K Production

The yield of Compound K can vary significantly depending on the production method and the specific enzymes or microbial strains used. The following table summarizes some reported production titers.

| Production Method | Organism/Enzyme System | Substrate | Titer/Conversion Rate | Reference |

| Metabolic Engineering | Panax japonicus cells with RNAi and overexpression | Endogenous precursors | 85 mg/L | |

| Biotransformation | Recombinant β-glucosidase from Fusobacterium K-60 | Ginsenoside Rb1 | Not specified | |

| Biotransformation | Combination of α-L-arabinofuranosidase and β-glucosidase | Ginsenoside Rc | 388 mg L⁻¹ h⁻¹ | |

| Biotransformation | Combination of β-galactosidase and β-glucosidase | Ginsenoside Rb2 | 328 mg L⁻¹ h⁻¹ | |

| Whole-cell catalysis | Surface-displayed β-glycosidase (YiaT-Bgp3) | Ginsenoside substrate | 5.18 ± 0.08 mg/mL (81.83 ± 1.34% conversion) in 24h |

Experimental Protocols

General Enzymatic Assay for β-Glucosidase Activity

This protocol provides a general method for determining the activity of β-glucosidases involved in the biotransformation of major ginsenosides to Compound K.

Materials:

-

Purified β-glucosidase or whole-cell lysate

-

Ginsenoside standard (e.g., Rb1, Rd)

-

Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Microcentrifuge tubes

-

Incubator or water bath

-

HPLC system with a C18 column

Procedure:

-

Prepare a stock solution of the ginsenoside substrate in methanol.

-

Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer and the ginsenoside substrate at a final concentration of, for example, 1 mg/mL.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction for a defined period (e.g., 1, 2, 4, 8 hours).

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to pellet any precipitate or cell debris.

-

Analyze the supernatant by HPLC to quantify the consumption of the substrate and the formation of Compound K and its intermediates.

HPLC Analysis of Compound K

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile (B52724) (A) and water (B) is typically used. For example:

-

0-10 min: 20% A

-

10-40 min: 20-80% A (linear gradient)

-

40-45 min: 80% A

-

45-50 min: 80-20% A (linear gradient)

-

50-60 min: 20% A

-

Analysis Parameters:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25°C

-

Detection wavelength: 203 nm

-

Injection volume: 20 µL

Quantification:

-

A standard curve is generated using known concentrations of purified Compound K. The concentration of Compound K in the experimental samples is then determined by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of Compound K (this compound) is a subject of intensive research, driven by its therapeutic potential. While de novo synthesis in engineered microbes presents a promising avenue for sustainable and large-scale production, biotransformation of abundant major ginsenosides remains a widely used and effective method. Understanding the intricate enzymatic steps and optimizing the reaction conditions are paramount for enhancing the yield and purity of this valuable compound. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the biosynthetic pathways of Compound K.

References

Unveiling the Natural Origins of Yadanzioside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside K, a complex quassinoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing available information on its extraction, isolation, and analytical determination. This document also highlights the current gaps in knowledge, particularly concerning quantitative data and specific biological mechanisms, to guide future research endeavors.

Primary Natural Source: Brucea javanica (L.) Merr.

The sole identified natural source of this compound is the plant Brucea javanica (L.) Merr., a member of the Simaroubaceae family.[1] Commonly known as "Ya-dan-zi" in traditional Chinese medicine, this plant's seeds and fruits are rich sources of various quassinoids, including this compound.[1][2] Brucea javanica is distributed throughout Southeast Asia and Northern Australia.[3]

While Brucea javanica is established as the source of this compound, specific quantitative data regarding its concentration in different plant parts (seeds vs. fruits), or variations based on geographical origin and cultivation practices, are not extensively reported in the available scientific literature.

Table 1: Quassinoid Glycosides Identified in Brucea javanica

| Compound | Molecular Formula | Plant Part | Reference |

| Yadanzioside A | C34H46O16 | Seeds | [4] |

| Yadanzioside B | C34H46O17 | Seeds | |

| Yadanzioside C | C36H48O18 | Seeds | |

| Yadanzioside D | C32H44O15 | Seeds | |

| Yadanzioside E | C34H46O17 | Seeds | |

| Yadanzioside F | Not Available | Seeds | |

| Yadanzioside G | C32H42O15 | Seeds | |

| Yadanzioside I | Not Available | Seeds | |

| Yadanzioside J | Not Available | Seeds | |

| This compound | C36H48O18 | Seeds, Fruits | **** |

| Yadanzioside L | C34H46O17 | Seeds | |

| Yadanzioside M | C34H40O16 | Fruits | |

| Yadanzioside N | C34H46O16 | Seeds, Fruits | |

| Yadanzioside O | Not Available | Seeds | |

| Yadanzioside P | C34H46O16 | Seeds, Fruits |

Note: The concentration and yield of this compound from Brucea javanica are not well-documented in the reviewed literature.

Experimental Protocols

Extraction of Quassinoids from Brucea javanica Seeds

The following protocol is a general method for the extraction of quassinoids from Brucea javanica seeds and can be adapted for the targeted extraction of this compound.

1. Sample Preparation:

-

Collect mature seeds of Brucea javanica.

-

Dry the seeds in an oven at a controlled temperature (e.g., 40°C) to a constant weight to prevent enzymatic degradation.

-

Grind the dried seeds into a fine powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

-

Macerate the powdered seeds in 95% ethanol (B145695) at room temperature. A solid-to-solvent ratio of 1:2.5 (w/v) is a common starting point (e.g., 2 kg of powder in 5 liters of ethanol).

-

Allow the mixture to stand for a period of 3 days with occasional agitation to ensure thorough extraction.

-

Filter the extract through Whatman filter paper to separate the solvent from the solid plant material.

-

Repeat the extraction process two more times with fresh solvent to maximize the yield of extracted compounds.

-

Combine the ethanol extracts from all three repetitions.

3. Solvent Removal and Fractionation:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

Resuspend the resulting residue in distilled water to form an aqueous suspension.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity to separate compounds based on their polarity. This typically involves:

-

Partitioning with n-hexane to remove non-polar compounds.

-

Followed by partitioning with chloroform (B151607) to isolate compounds of intermediate polarity.

-

Finally, partitioning with ethyl acetate (B1210297) to extract semi-polar compounds, which is likely to contain this compound.

-

-

The remaining aqueous fraction will contain the most polar compounds.

-

Concentrate each solvent fraction using a rotary evaporator to obtain the crude extracts for further purification.

Isolation and Purification of this compound

Further purification of the ethyl acetate fraction is necessary to isolate this compound. While a specific protocol for this compound is not detailed in the literature, techniques commonly used for the isolation of quassinoid glycosides include:

-

Column Chromatography: The crude ethyl acetate extract can be subjected to column chromatography on silica (B1680970) gel or other stationary phases. A gradient elution system with a mixture of solvents such as chloroform-methanol or ethyl acetate-methanol can be employed to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from column chromatography can be further purified using preparative HPLC with a C18 column. A gradient of water and acetonitrile (B52724) or methanol (B129727) is a typical mobile phase for such separations.

Analytical Quantification of this compound

A validated method for the routine quantification of this compound is not currently available. However, based on the analysis of other quassinoids in Brucea javanica, a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method could be developed.

Hypothetical HPLC Method Development Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B).

-

Detection: UV detection at a wavelength around 220 nm, which is a common absorbance maximum for quassinoids.

-

Flow Rate: 1.0 mL/min.

-

Standard: A purified and characterized standard of this compound would be required for accurate quantification.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information regarding the specific biological activities and molecular mechanisms of action of this compound. While various studies have investigated the pharmacological effects of crude extracts of Brucea javanica and other isolated quassinoids, these findings cannot be directly attributed to this compound.

The broader class of quassinoids has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer effects. The mechanisms of action for some quassinoids have been linked to the modulation of key signaling pathways such as NF-κB and MAPK. However, dedicated studies are required to elucidate the specific signaling pathways targeted by this compound.

Due to the absence of specific data on the signaling pathways modulated by this compound, a corresponding diagram cannot be provided at this time.

Conclusion and Future Directions

This compound is a naturally occurring quassinoid glycoside exclusively found in the seeds and fruits of Brucea javanica. While general methods for its extraction from the plant matrix are available, there is a pressing need for the development and validation of specific protocols for its isolation and quantification. The lack of quantitative data on the abundance of this compound in its natural source hinders the assessment of its potential as a viable therapeutic agent. Furthermore, comprehensive studies into its biological activities and the underlying molecular mechanisms are essential to understand its pharmacological potential. Future research should focus on establishing robust analytical methods for this compound, quantifying its yield from Brucea javanica, and elucidating its specific effects on cellular signaling pathways to unlock its therapeutic promise.

References

- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A narrative review of the pharmacology of ginsenoside compound K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Compound K: Insights into Recent Studies on Pharmacokinetics and Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Yadanzioside K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer and inflammation. While specific research on this compound is limited, this technical guide provides a comprehensive overview of the pharmacological profile of the broader class of quassinoids from Brucea javanica, to which this compound belongs. This document summarizes the known anti-inflammatory and anticancer activities, delves into the implicated signaling pathways, and provides detailed experimental protocols for key assays relevant to the study of these compounds.

Anti-inflammatory Activity

Quassinoids from Brucea javanica have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Inhibition of Nitric Oxide (NO) Production

A common metric for assessing anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Several quassinoids from Brucea javanica have shown potent inhibitory effects on NO release.

Table 1: Inhibitory Activity of Brucea javanica Quassinoids on NO Production in LPS-activated MH-S Macrophages

| Compound | IC50 (µM) |

| Bruceoside B | 0.11 - 45.56[1] |

| Other Analogues (5-9, 17-19, 23) | 0.11 - 45.56[1] |

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Brucea javanica quassinoids are attributed to their ability to modulate intracellular signaling cascades. A key pathway identified is the PI3K/Akt/NF-κB pathway.[1]

-

PI3K/Akt/NF-κB Pathway: Bruceoside B, a related quassinoid, has been shown to inhibit the phosphorylation of Akt and subsequently suppress the activation of NF-κB.[1] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. By inhibiting this pathway, these compounds can effectively reduce the inflammatory response.[1]

Anticancer Activity

The quassinoids from Brucea javanica, including compounds like brusatol (B1667952), are well-documented for their potent anticancer activities across various cancer cell lines. These effects are mediated through the induction of apoptosis and the inhibition of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Cytotoxicity Against Cancer Cell Lines

Brusatol has demonstrated significant cytotoxic effects in pancreatic cancer cell lines.

Table 2: Cytotoxicity of Brusatol in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µM) |

| PANC-1 | 0.36 |

| SW1990 | 0.10 |

Signaling Pathways in Anticancer Action

The anticancer mechanisms of Brucea javanica quassinoids are multifaceted, involving the modulation of several key signaling pathways.

-

JNK and p38 MAPK Pathways: Brusatol has been shown to activate the JNK and p38 MAPK pathways, which are often associated with the induction of apoptosis in cancer cells.

-

NF-κB and STAT3 Pathways: Conversely, brusatol inhibits the NF-κB and STAT3 signaling pathways. Both of these pathways are constitutively active in many cancers and play a critical role in promoting cell proliferation, survival, and inflammation within the tumor microenvironment.

-

Other Pathways: Other signaling pathways implicated in the anticancer effects of Brucea javanica constituents include HIF-1α, PI3K/Akt, Nrf2, Wnt, and EGFR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of natural products like this compound.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability.

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Griess Reaction: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and/or stimulants (e.g., LPS) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This compound, as a member of the quassinoid family from Brucea javanica, is predicted to possess significant anti-inflammatory and anticancer properties. The available evidence for related compounds suggests that these effects are mediated through the modulation of critical signaling pathways such as PI3K/Akt/NF-κB, MAPK, and STAT3. Further research is warranted to specifically elucidate the pharmacological profile of this compound, including its precise mechanisms of action and its therapeutic potential. The experimental protocols provided herein offer a robust framework for conducting such investigations.

References

Methodological & Application

Application Notes and Protocols: Extraction of Yadanzioside K from Brucea javanica Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is a well-known herb in traditional Chinese medicine used for treating conditions such as malaria, amoebic dysentery, and cancer.[1][2] The seeds of Brucea javanica are rich in a variety of bioactive chemical constituents, including quassinoids, triterpenes, and alkaloids.[3] Among these, the quassinoid glycosides, such as Yadanzioside K, are of significant interest due to their potential therapeutic properties, including cytotoxic and anti-leukemic activities.[4][5] This document provides a detailed protocol for the extraction and purification of this compound from the seeds of Brucea javanica, based on established methodologies for isolating quassinoid glycosides from this plant.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H48O18 | |

| Class | Quassinoid Glycoside | |

| Source | Seeds of Brucea javanica | |

| Reported Bioactivity | Antileukemic |

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation of this compound from Brucea javanica seeds, adapted from methods used for the extraction of various quassinoids from the same source.

1. Preparation of Plant Material

-

Dry the mature seeds of Brucea javanica at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried seeds into a fine powder using a mechanical grinder.

2. Extraction

-

Macerate the powdered seeds in 95% ethanol (B145695) or methanol (B129727) at room temperature. A common ratio is 1:10 (w/v) of seed powder to solvent.

-

Perform the extraction three times to ensure maximum yield of the target compounds.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning

-

Suspend the crude extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., water-soluble fraction).

4. Chromatographic Purification

-

Subject the water-soluble fraction to column chromatography over a suitable stationary phase, such as macroporous resin or silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol-water can be used.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Pool the fractions rich in this compound and concentrate them.

-

Further purify the concentrated fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile-water or methanol-water) to obtain pure this compound.

5. Structure Elucidation

-

Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Experimental Workflow

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Yadanzioside K

Abstract

This application note provides a detailed protocol for the purification of Yadanzioside K, a bioactive quassinoid glycoside, from the seeds of Brucea javanica. The methodology employs reversed-phase high-performance liquid chromatography (RP-HPLC) for efficient isolation and purification. This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of natural products. The described protocol, including sample preparation and HPLC conditions, is designed to yield high-purity this compound suitable for further biological and chemical studies.

Introduction

This compound is a quassinoid glycoside first isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[1] Quassinoids, including this compound, have garnered significant interest due to their diverse biological activities, which include potential anti-tumor and anti-malarial properties. The purification of these compounds from their natural source is a critical step for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products due to its high resolution and efficiency. This application note details a preparative RP-HPLC method for the purification of this compound.

Experimental Protocols

Sample Preparation

A multi-step extraction and preliminary separation process is required to enrich the crude extract with this compound before final purification by preparative HPLC.

1.1. Extraction:

-

Defatting: The dried and powdered seeds of Brucea javanica are first defatted using a suitable non-polar solvent such as hexane. This is typically done by maceration or Soxhlet extraction.

-

Methanol (B129727) Extraction: The defatted plant material is then extracted with methanol to isolate the more polar compounds, including quassinoid glycosides.

-

Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The quassinoid glycosides are typically enriched in the more polar fractions.

1.2. Pre-purification:

The enriched fraction is often subjected to preliminary chromatographic techniques such as column chromatography over silica (B1680970) gel or other suitable resins to further separate the components and reduce the complexity of the mixture before HPLC.

Preparative HPLC Purification

The final purification of this compound is achieved using a preparative reversed-phase HPLC system. The following parameters are recommended based on typical methods for the separation of quassinoid glycosides.

Table 1: Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Instrumentation | Preparative HPLC System with UV Detector |

| Column | C18, 10 µm, 20 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient Program | 30% B to 60% B over 40 minutes |

| Flow Rate | 10 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

| Sample Solution | Pre-purified extract dissolved in methanol |

Protocol:

-

Equilibrate the preparative HPLC column with the initial mobile phase composition (30% Methanol in Water) until a stable baseline is achieved.

-

Dissolve the pre-purified fraction containing this compound in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

-

Inject the sample onto the column.

-

Run the gradient program as specified in Table 1.

-

Monitor the separation at 220 nm and collect fractions corresponding to the peak of interest.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound.

Table 2: Quantitative Data for this compound Purification

| Parameter | Value |

| Retention Time | Approximately 25-30 minutes (dependent on exact conditions) |

| Purity (by analytical HPLC) | >98% |

| Yield | Variable, dependent on the initial concentration in the plant material |

Mandatory Visualization

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the high-purity isolation of this compound from Brucea javanica seeds. The use of preparative reversed-phase HPLC is essential for obtaining a final product of sufficient purity for subsequent research and development activities. The provided parameters can be optimized further depending on the specific instrumentation and the complexity of the starting material.

References

Application Notes and Protocols for Yadanzioside K In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a quassinoid glucoside isolated from the seeds of Brucea javanica, a plant used in traditional medicine for treating various ailments, including cancer. Quassinoids, a class of bitter principles derived from the Simaroubaceae family, have demonstrated a range of biological activities, including anti-inflammatory, anti-viral, and notably, anti-proliferative effects on various tumor cell types. Extracts from Brucea javanica have been shown to induce cytotoxicity and apoptosis in several cancer cell lines, including pancreatic, colon, and cervical cancer.[1] The mechanism of action for many quassinoids involves the induction of apoptosis through the mitochondrial pathway, activation of caspases, and modulation of key regulatory proteins.[2][3]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to determine cell viability. Additionally, a proposed signaling pathway for this compound-induced apoptosis is presented based on the known mechanisms of related compounds.

Data Presentation

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bruceine D | HCT-116 | Colon Cancer | Not specified in abstract | |

| Isobrucein A | HCT-116 | Colon Cancer | Not specified in abstract | |

| Quassimarin | HCT-116 | Colon Cancer | Not specified in abstract | |

| B. javanica Ethanolic Extract | HCT-116 | Colon Cancer | 8.9 ± 1.32 (µg/mL) |

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol details the procedure for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity. c. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only). e. Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

- 1. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quassinoids can induce mitochondrial membrane depolarisation and caspase 3 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the IC50 of Yadanzioside K in Cancer Cell Lines

Introduction

Yadanzioside K is a compound of interest in oncological research due to its potential cytotoxic effects on cancer cells. A critical parameter for quantifying the potency of a potential anticancer agent is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation. Determining the IC50 value is a foundational step in preclinical drug development, enabling the comparison of a compound's efficacy across various cancer cell lines and guiding further investigation into its mechanism of action.

These application notes provide a comprehensive protocol for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[1][2]

Materials and Reagents

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood (Class II)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette (5-200 µL range)

-

Microplate reader (absorbance detection at 570 nm or 590 nm)

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Water bath (37°C)

-

Orbital shaker

Reagents and Consumables:

-

This compound (powder form)

-

Selected adherent cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Sterile pipette tips and microcentrifuge tubes

Experimental Protocols

This section details the step-by-step procedure for determining the IC50 of this compound.

-

Complete Culture Medium: Supplement the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving it in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. Mix thoroughly by vortexing and filter-sterilize using a 0.22 µm filter. Store the solution at 4°C, protected from light, for up to one month.

-

Culture the chosen cancer cell line in complete culture medium in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

-

Perform a cell count using a hemocytometer and assess viability (should be >90%).

-

Dilute the cell suspension to the optimal seeding density. This density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the incubation period (typically 1,000-10,000 cells/well).[3]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 100 µL of sterile PBS to the perimeter wells to minimize evaporation.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete culture medium. A common approach is to prepare a 2X concentration series.

-

A typical dose range for initial experiments could be from 0.1 µM to 100 µM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Include control wells:

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.

-

Untreated Control: Cells treated with medium only.

-

No-Cell Control: Wells containing medium only, for background absorbance measurement.

-

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization of the formazan.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.

Data Presentation and Analysis

-

Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other readings.

-

Calculate Percent Viability: The percent viability for each concentration is calculated relative to the vehicle control using the following formula:

Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope).

-

The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve. Software such as GraphPad Prism or Origin can be used for this analysis.

The following table shows hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) | 95% Confidence Interval |

| MCF-7 | Breast Cancer | 12.5 | 10.2 - 15.3 |

| HeLa | Cervical Cancer | 28.7 | 24.1 - 34.2 |

| A549 | Lung Cancer | 8.9 | 7.5 - 10.6 |

| HepG2 | Liver Cancer | 15.3 | 12.8 - 18.2 |

Mandatory Visualizations

Caption: Step-by-step workflow for determining IC50 using the MTT assay.

While the precise molecular targets of this compound are under investigation, many natural compounds exert their anticancer effects by modulating key survival pathways. For illustrative purposes, this diagram shows the potential inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR survival pathway.

References

Application Notes and Protocols for In Vivo Studies of Yadanzioside K (Compound K)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yadanzioside K, more commonly known as Compound K, is a key intestinal metabolite of ginsenosides, the active components of ginseng. It has garnered significant attention in the scientific community for its potent biological activities, primarily its anti-inflammatory and anti-cancer properties.[1][2][3][4][5] This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the therapeutic potential of Compound K using relevant animal models.

Section 1: Anti-Inflammatory Activity of Compound K

Compound K has demonstrated significant anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. An adjuvant-induced arthritis rat model has been successfully used to demonstrate the anti-inflammatory effects of Compound K in vivo.

Recommended Animal Model: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA rat model is a well-established and widely used model for studying chronic inflammation and screening anti-inflammatory drugs. It shares many pathological features with human rheumatoid arthritis.

Experimental Protocol for AIA Rat Model

Materials:

-

Male Sprague-Dawley or Wistar rats (180-220 g)

-

Freund's Complete Adjuvant (FCA)

-

This compound (Compound K)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Positive control (e.g., Dexamethasone)

-

Calipers for measuring paw volume

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies

-

ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6)

Procedure:

-

Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the right hind paw.

-

Grouping and Treatment: On day 14 post-adjuvant injection, randomly divide the arthritic rats into the following groups (n=8-10 per group):

-

Normal Control: Healthy rats receiving vehicle only.

-

AIA Model Control: Arthritic rats receiving vehicle only.

-

Compound K Treatment Groups: Arthritic rats receiving different doses of Compound K (e.g., 20, 40, 80 mg/kg, administered orally once daily).

-

Positive Control Group: Arthritic rats receiving a standard anti-inflammatory drug like Dexamethasone (e.g., 1 mg/kg, administered orally once daily).

-

-

Treatment Duration: Administer the treatments for 14 to 28 consecutive days.

-

Assessment of Arthritis:

-

Paw Edema: Measure the volume of the injected paw using a plethysmometer or calipers every 2-3 days.

-

Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=no erythema or swelling; 4=severe erythema and swelling).

-

Body Weight: Monitor the body weight of the animals regularly.

-

-

Sample Collection: At the end of the treatment period, anesthetize the animals and collect blood samples via cardiac puncture for serum separation. Euthanize the animals and collect the inflamed paw tissues.

-

Biochemical Analysis:

-

Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

-

-

Histopathological Analysis: Fix the paw tissues in 10% formalin, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.

Data Presentation

| Group | Compound K Dose (mg/kg) | Mean Paw Volume (mL) on Day 28 | Arthritis Score on Day 28 | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |

| Normal Control | - | |||||

| AIA Model Control | - | |||||

| Compound K | 20 | |||||

| Compound K | 40 | |||||

| Compound K | 80 | |||||

| Positive Control (Dex) | 1 |

Signaling Pathway and Experimental Workflow

Caption: NF-κB signaling pathway in inflammation and points of inhibition by Compound K.

Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) rat model.

Section 2: Anti-Cancer Activity of Compound K

Compound K has been shown to exert anti-cancer effects through multiple mechanisms, including the induction of apoptosis and the inhibition of cell proliferation, invasion, and angiogenesis. Key signaling pathways implicated in its anti-cancer activity include the PI3K/Akt/mTOR and MAPK pathways.

Recommended Animal Model: Xenograft Mouse Model

The xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate the efficacy of anti-cancer drug candidates in an in vivo setting.

Experimental Protocol for Xenograft Mouse Model

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 4-6 weeks old.

-

Human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer).

-

Matrigel (optional, for subcutaneous injection).

-

This compound (Compound K).

-

Vehicle (e.g., saline with 5% DMSO and 1% Tween 80).

-

Positive control (e.g., a standard chemotherapeutic agent like Cisplatin).

-

Calipers for tumor measurement.

-

Anesthesia.

-

Supplies for tissue collection and processing.

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

-

Tumor Cell Implantation:

-

Harvest the cancer cells and resuspend them in sterile PBS or a mixture with Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.

-

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Grouping and Treatment: Randomly assign the tumor-bearing mice to the following groups (n=8-10 per group):

-

Vehicle Control: Mice receiving the vehicle only.

-

Compound K Treatment Groups: Mice receiving different doses of Compound K (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally daily).

-

Positive Control Group: Mice receiving a standard chemotherapeutic agent.

-

-

Treatment Duration: Treat the mice for a specified period, typically 3-4 weeks.

-

Measurement of Tumor Growth:

-

Measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Body Weight Monitoring: Record the body weight of the mice regularly to assess toxicity.

-

Endpoint and Sample Collection:

-

At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and photograph them.

-

Collect major organs (liver, kidney, etc.) for toxicity assessment.

-

-

Further Analysis:

-

Histopathology: Fix a portion of the tumor tissue for H&E staining and immunohistochemistry (e.g., for Ki-67 to assess proliferation, or cleaved caspase-3 for apoptosis).

-

Western Blot Analysis: Homogenize a portion of the tumor tissue to analyze the expression of proteins in the PI3K/Akt/mTOR signaling pathway.

-

Data Presentation

| Group | Compound K Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |

| Vehicle Control | - | |||

| Compound K | 25 | |||

| Compound K | 50 | |||

| Compound K | 100 | |||

| Positive Control | (Specify) |

Signaling Pathway and Experimental Workflow

Caption: PI3K/Akt/mTOR signaling pathway in cancer and points of inhibition by Compound K.

Caption: Experimental workflow for the xenograft mouse model.

Disclaimer: These protocols provide a general framework. Specific details such as animal strains, cell lines, drug dosages, and treatment durations should be optimized based on the specific research question and preliminary studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. Anticancer properties and pharmaceutical applications of ginsenoside compound K: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound K, a ginsenoside metabolite, plays an antiinflammatory role in macrophages by targeting the AKT1-mediated signaling pathway | Semantic Scholar [semanticscholar.org]

- 3. Ginsenoside compound K plays an anti-inflammatory effect without inducing glucose metabolism disorder in adjuvant-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Mechanisms of Ginsenoside Compound K: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Yadanzioside K in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica[1][]. Quassinoids have garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties. Effective utilization of this compound in in vitro cell culture experiments is contingent upon proper dissolution and handling to ensure reproducible and reliable results. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture settings.

Data Presentation: Solubility and Storage

| Solvent | Concentration | Preparation Notes | Storage of Stock Solution | Reference |

| Dimethyl Sulfoxide (DMSO) | Up to 10 mM (estimated) | DMSO is a common solvent for natural products. Start with a small amount of solvent and vortex to dissolve. Gentle warming (to 37°C) may aid dissolution. | Aliquot and store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3][4] |

| Ethanol | Up to 25 mg/mL (for related Yadanzioside F) | Sonication may be required to fully dissolve the compound. | Aliquot and store at -20°C for up to 1 month. | [4] |

Note: It is crucial to perform a solvent toxicity test to determine the maximum concentration of the chosen solvent that can be tolerated by the specific cell line used in your experiments.

Experimental Protocols

I. Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 768.76 g/mol .

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 768.76 g/mol x 1000 mg/g = 7.69 mg

-

-

Dissolution:

-

Aseptically weigh 7.69 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of cell culture grade DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution.

-

-

Sterilization:

-

Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical for preventing contamination of cell cultures.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.

-

II. Preparation of Working Solutions and Cell Treatment

Materials:

-

Prepared this compound stock solution (10 mM in DMSO)

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare an intermediate dilution of the stock solution in complete cell culture medium.

-

Prepare Final Working Solution:

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture vessel.

-

Example for a final concentration of 10 µM in 2 mL of medium:

-

Using the formula M1V1 = M2V2:

-

(10,000 µM) x V1 = (10 µM) x (2000 µL)

-

V1 = 2 µL of the 10 mM stock solution.

-

-

Add the calculated volume of the stock solution to the cell culture medium to create the final working solution. Ensure the final DMSO concentration is below the cytotoxic level for your cells (typically ≤ 0.5%).

-

-

Cell Treatment:

-

Remove the existing medium from your cultured cells.

-

Add the freshly prepared working solution containing this compound to the cells.

-

Include a vehicle control in your experiment (cells treated with the same concentration of DMSO in the medium as the this compound-treated cells).

-

Incubate the cells for the desired experimental duration.

-

Visualizations

Experimental Workflow for Cell-Based Assays

Caption: Workflow for this compound cell culture experiments.

Hypothetical Signaling Pathway Modulation

While the precise signaling pathways modulated by this compound are not yet fully elucidated, some cardiac glycosides are known to interact with the Na+/K+-ATPase pump, which can trigger downstream signaling cascades. The following diagram illustrates a hypothetical pathway based on known Na+/K+-ATPase signaling.

Caption: Hypothetical Na+/K+-ATPase-mediated signaling cascade.

References

Application Notes and Protocols for Investigating Yadanzioside K in Inducing Apoptosis in Leukemia Cells

Audience: Researchers, scientists, and drug development professionals.

Note to Researchers: Extensive searches for "Yadanzioside K" and its effects on inducing apoptosis in leukemia cells did not yield specific published data in the public domain. The information presented here provides a comprehensive framework and detailed protocols that can be adapted to investigate the pro-apoptotic potential of novel compounds like this compound. Researchers should substitute "Compound X" with "this compound" in the following protocols to guide their experimental design.

Introduction

Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a key hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. Consequently, inducing apoptosis in cancer cells is a primary objective of many anticancer drug discovery programs. Natural products are a rich source of novel bioactive compounds with the potential to modulate apoptotic pathways.

This document outlines the necessary experimental framework to evaluate the potential of a novel compound, such as this compound, to induce apoptosis in leukemia cells. The protocols provided detail methods for assessing cytotoxicity, quantifying apoptosis, and elucidating the underlying molecular mechanisms.

Data Presentation

Quantitative data from the following suggested experiments should be meticulously recorded and organized. The tables below are templates for summarizing potential findings.

Table 1: Cytotoxicity of this compound on Leukemia Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| HL-60 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| Jurkat | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| K562 | 24 | Data to be determined |